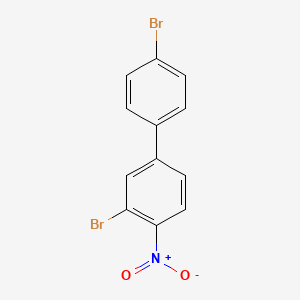

3,4'-Dibromo-4-nitro-1,1'-biphenyl

Description

Significance of Biphenyl (B1667301) Derivatives in Contemporary Chemical Research

Biphenyl derivatives are integral to numerous fields, from materials science to medicinal chemistry. rsc.orgbohrium.com Their rigid, yet torsionally flexible, backbone provides a versatile scaffold for the synthesis of complex molecules. researchgate.net In the pharmaceutical industry, many drugs leverage biphenyl moieties to enhance their biological activity, affecting properties like solubility, protein binding affinity, and metabolic stability. biosynce.com Notable examples include anti-inflammatory drugs and anti-cancer agents. biosynce.com Furthermore, these derivatives are crucial intermediates in the production of polymers, dyes, and agricultural products. rsc.orgresearchgate.netbiosynce.com The development of efficient synthetic methodologies, such as the Suzuki-Miyaura coupling, has significantly broadened the accessibility and application of these valuable compounds. biosynce.comnih.gov

Overview of Substituted Biphenyls with Halogen and Nitro Functionalities

The introduction of halogen atoms (e.g., bromine, chlorine) and nitro groups onto the biphenyl framework dramatically influences the molecule's reactivity and physical properties. Halogenated biphenyls, for instance, are known for their chemical stability and are used in the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). rsc.org The carbon-halogen bond can also serve as a reactive site for further chemical transformations. researchgate.netnih.gov

Nitroaromatic compounds, characterized by the presence of one or more nitro (NO₂) groups, are highly significant in organic synthesis. sci-hub.sescielo.br The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack and plays a crucial role in the synthesis of a wide array of chemical intermediates, including amines, which are foundational for many industrial processes. scielo.brnih.gov The combination of both halogen and nitro functionalities on a biphenyl scaffold, as seen in compounds like 3,4'-Dibromo-4-nitro-1,1'-biphenyl, creates a molecule with a unique electronic profile and a range of potential synthetic applications.

Rationale for Academic Investigation of 3,4'-Dibromo-4-nitro-1,1'-biphenyl

The specific substitution pattern of 3,4'-Dibromo-4-nitro-1,1'-biphenyl, with bromine atoms at the 3 and 4' positions and a nitro group at the 4-position, presents a compelling case for academic study. The presence and positioning of these functional groups are expected to create a molecule with distinct electronic and steric properties, influencing its crystal structure and reactivity.

The investigation of such compounds contributes to a deeper understanding of structure-property relationships in substituted biphenyls. For example, the dihedral angle between the two phenyl rings is a critical parameter that affects the molecule's electronic properties and is influenced by the nature and position of the substituents. researchgate.netnih.gov Furthermore, the presence of both bromine and nitro groups offers multiple reactive sites, making it a potentially versatile intermediate for the synthesis of more complex molecules, such as carbazole (B46965) derivatives, which have applications in materials science. researchgate.netnih.gov The study of its synthesis, characterization, and reactivity provides valuable data for the broader field of organic chemistry and materials science.

Data Tables

Properties

CAS No. |

62579-56-0 |

|---|---|

Molecular Formula |

C12H7Br2NO2 |

Molecular Weight |

357.00 g/mol |

IUPAC Name |

2-bromo-4-(4-bromophenyl)-1-nitrobenzene |

InChI |

InChI=1S/C12H7Br2NO2/c13-10-4-1-8(2-5-10)9-3-6-12(15(16)17)11(14)7-9/h1-7H |

InChI Key |

RXACKKVXGGPECX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dibromo 4 Nitro 1,1 Biphenyl and Analogues

The Historical Development of Biaryl Coupling Reactions

The journey to efficiently synthesize complex biaryl structures has been marked by significant advancements in carbon-carbon bond-forming reactions. Early methods often suffered from harsh reaction conditions and limited substrate scope, paving the way for the development of more sophisticated and widely applicable cross-coupling techniques.

Classical Homocoupling Approaches

In the early days of organic synthesis, the formation of biaryl compounds primarily relied on homocoupling reactions, where two molecules of an aryl halide are joined together. Among these, the Ullmann and Wurtz-Fittig reactions were prominent.

The Ullmann reaction , discovered by Fritz Ullmann, involves the copper-promoted coupling of two aryl halide molecules to form a symmetrical biaryl. vedantu.comiitk.ac.in This reaction typically requires high temperatures and the use of finely powdered copper. vedantu.com For instance, the synthesis of biphenyl (B1667301) from iodobenzene (B50100) exemplifies a classic Ullmann coupling. vedantu.com While effective for creating symmetrical biaryls, this method is less suitable for producing unsymmetrical biphenyls due to the formation of a mixture of products. nih.gov

The Wurtz-Fittig reaction , an extension of the Wurtz reaction, offered a pathway to substituted aromatic compounds by reacting an aryl halide with an alkyl halide in the presence of sodium metal. iitk.ac.inwikipedia.orggeeksforgeeks.org This reaction, named after Charles Adolphe Wurtz and Wilhelm Rudolph Fittig, can produce alkyl-substituted aromatic compounds. geeksforgeeks.orgvedantu.com However, it is often plagued by side reactions and is generally not efficient for creating unsymmetrical biaryls from two different aryl halides due to the formation of a mixture of homocoupled and cross-coupled products. iitk.ac.inwikipedia.org The mechanism is thought to involve the formation of radical or organosodium intermediates. wikipedia.org

| Reaction | Description | Typical Reagents | Key Features & Limitations |

| Ullmann Reaction | Coupling of two aryl halide molecules. vedantu.comiitk.ac.in | Aryl halides, Copper powder. vedantu.com | Forms symmetrical biaryls; requires high temperatures. vedantu.com |

| Wurtz-Fittig Reaction | Coupling of an aryl halide and an alkyl halide. iitk.ac.inwikipedia.orggeeksforgeeks.org | Aryl halide, Alkyl halide, Sodium metal. iitk.ac.inwikipedia.org | Synthesizes alkyl-substituted aromatics; prone to side reactions and mixtures of products. wikipedia.orggeeksforgeeks.org |

Evolution of Cross-Coupling Strategies for Unsymmetrical Biaryls

The limitations of classical homocoupling methods spurred the development of more selective and versatile cross-coupling reactions, which are designed to join two different organic fragments. A major breakthrough in this area was the introduction of transition metal catalysts, particularly palladium and nickel. researchgate.netnumberanalytics.com These catalysts facilitate the formation of unsymmetrical biaryls with high efficiency and selectivity. sandiego.eduacs.org

The development of reactions like the Suzuki-Miyaura, Stille, and Negishi couplings revolutionized the synthesis of biaryl compounds. researchgate.netlibretexts.org These methods generally involve the reaction of an organometallic reagent with an organic halide in the presence of a transition metal catalyst. acs.org This evolution marked a significant shift from the harsh conditions and lack of selectivity of earlier methods to milder, more controlled, and broadly applicable synthetic strategies. icmpp.ro

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of a vast array of organic molecules, including complex biaryls like 3,4'-Dibromo-4-nitro-1,1'-biphenyl. nobelprize.org These reactions are prized for their high efficiency, functional group tolerance, and the ability to be performed under relatively mild conditions. nih.govjyu.fi

Suzuki-Miyaura Coupling: Principles and Application to Bromonitrobiphenyls

The Suzuki-Miyaura coupling, often referred to as the Suzuki coupling, is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate. libretexts.orgharvard.edu This reaction has become one of the most widely used methods for constructing carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and conjugated dienes. libretexts.orgharvard.edu Its popularity stems from the mild reaction conditions, the commercial availability and stability of many boronic acids, and the generation of non-toxic inorganic byproducts. nih.govjyu.fi

For the synthesis of bromonitrobiphenyls, the Suzuki-Miyaura coupling offers a powerful approach. For example, a suitably substituted bromonitroaryl halide can be coupled with a bromophenylboronic acid to generate the desired 3,4'-Dibromo-4-nitro-1,1'-biphenyl skeleton. The reaction's tolerance for various functional groups allows for the presence of both the bromo and nitro substituents on the coupling partners. sandiego.eduyoutube.com

The versatility of the Suzuki-Miyaura coupling is enhanced by the wide variety of aryl halides and organoboron reagents that can be employed. nih.govjyu.fi

Aryl Halides: The reactivity of the aryl halide in the oxidative addition step generally follows the trend I > Br > OTf >> Cl. harvard.edu While aryl iodides and bromides are the most common substrates, advancements in catalyst systems, particularly the use of bulky, electron-rich phosphine (B1218219) ligands, have enabled the efficient coupling of less reactive aryl chlorides. libretexts.orgnih.gov This is significant as aryl chlorides are often more readily available and less expensive than the corresponding bromides and iodides.

Organoboron Reagents: A diverse range of organoboron reagents can be used in Suzuki-Miyaura couplings. researchgate.net The most common are boronic acids (RB(OH)₂) due to their stability and ease of handling. youtube.com Boronic esters, such as pinacol (B44631) esters, are also frequently used and can be advantageous in cases where the corresponding boronic acid is unstable. youtube.comorganic-chemistry.org More recently, aryltrifluoroborates and MIDA (N-methyliminodiacetic acid) boronates have been developed as stable, crystalline solids that can be used in a controlled manner. harvard.edu

| Reagent Type | Examples | Key Characteristics |

| Aryl Halides | Aryl iodides, Aryl bromides, Aryl triflates, Aryl chlorides | Reactivity: I > Br > OTf >> Cl. harvard.edu Chlorides require more active catalysts. libretexts.orgnih.gov |

| Organoboron Reagents | Boronic acids (RB(OH)₂), Boronic esters (e.g., pinacol esters), Aryltrifluoroborates, MIDA boronates | Varying stability and reactivity. Boronic acids are most common. youtube.comresearchgate.net MIDA boronates offer slow release of the boronic acid. harvard.edu |

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate, [Pd(II)(Ar)(X)L₂]. libretexts.orgnobelprize.org

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the organoboron compound to form a more nucleophilic borate (B1201080) species. The halide or other leaving group on the palladium is replaced by the aryl group from the organoboron reagent, forming a diorganopalladium(II) complex, [Pd(II)(Ar)(Ar')L₂]. libretexts.orgnobelprize.org

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired carbon-carbon bond of the biaryl product (Ar-Ar') and regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. libretexts.orgnobelprize.org

This well-established mechanistic framework has guided the development of new and improved catalyst systems and reaction conditions for a wide range of cross-coupling reactions.

Ligand Design and Optimization in Palladium Catalysis for Biphenyl Synthesis

The success of palladium-catalyzed cross-coupling reactions is heavily dependent on the nature of the ligands coordinated to the palladium center. nih.gov Ligand design has been a major focus of research to improve catalyst activity, stability, and selectivity. acs.orgnih.gov

Initially, simple phosphine ligands like triphenylphosphine (B44618) were used. google.com However, the development of bulky and electron-rich phosphine and N-heterocyclic carbene (NHC) ligands has led to significant advancements, allowing for milder reaction conditions and an expanded substrate scope to include less reactive aryl chlorides. nih.govnih.gov For instance, the use of tri-t-butylphosphine as a ligand enabled the first general method for the Stille cross-coupling of aryl chlorides. nih.gov

In the context of synthesizing chiral biphenyls, the design of chiral ligands is crucial for achieving high enantioselectivity. acs.orgnih.gov Recent research has focused on developing novel chiral monophosphine ligands, such as those derived from well-known ligands like SPhos and RuPhos, by adding chiral side chains. acs.orgnih.gov These new ligands have demonstrated high efficiency in palladium-catalyzed Suzuki-Miyaura coupling, yielding axially chiral biphenyl products with high enantioselectivity. acs.orgnih.gov Data-driven approaches and computational studies are also being employed to guide the design of new ligands, accelerating the discovery of catalysts with improved performance. chemrxiv.org

| Ligand Type | Examples | Key Contributions |

|---|---|---|

| Simple Monophosphines | Triphenylphosphine (PPh3) | Early catalysts for cross-coupling reactions. google.com |

| Bulky, Electron-Rich Phosphines | Tri-t-butylphosphine, XPhos, SPhos | Enabled use of less reactive aryl chlorides and milder reaction conditions. nih.govnih.gov |

| Chiral Phosphines | Chiral derivatives of SPhos/RuPhos, N-Bn-Xiao-Phos | Achieved high enantioselectivity in the synthesis of chiral biphenyls. acs.orgnih.govchemrxiv.org |

| N-Heterocyclic Carbenes (NHCs) | - | Offered an alternative to phosphine ligands with high activity. nih.gov |

Copper-Mediated Synthetic Routes

Copper-mediated reactions, particularly the Ullmann-type coupling, represent an older but still relevant class of methods for forming aryl-aryl and aryl-heteroatom bonds. wikipedia.orgwikipedia.org

Ullmann-Type Coupling of Aryl Halides with Nitroarenes

The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl. wikipedia.orgorganic-chemistry.org This reaction traditionally requires harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgwikipedia.org The reaction is generally limited to aryl halides that are activated by electron-withdrawing groups. wikipedia.orgwikipedia.org

A variation of this is the Ullmann condensation, which involves the coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or in some cases, a nitroarene. wikipedia.org While direct C-N coupling of aryl halides with nitroarenes is less common, a photochemical method catalyzed by a Nickel(II) complex has been demonstrated, providing a step-economic alternative to other C-N coupling methods. nih.gov This reaction proceeds through a proposed aryl radical addition to a nitrosoarene intermediate. nih.gov

Role of Copper(I) Oxide in Unsymmetrical Nitrobiphenyl Synthesis

Copper(I) compounds are key intermediates in Ullmann-type reactions. wikipedia.org In the synthesis of unsymmetrical nitrobiphenyls, copper(I) oxide (Cu₂O) can play a significant role. While specific examples directly using Cu₂O for 3,4'-dibromo-4-nitro-1,1'-biphenyl synthesis are not detailed in the provided context, the general mechanism of Ullmann-type reactions involves the formation of a copper(I) species that then reacts with the aryl halide. wikipedia.orgorganic-chemistry.org The synthesis of Cu₂O particles themselves can be achieved through the reduction of a copper(II) complex. walisongo.ac.id

The coupling of 1,3-dinitrobenzene (B52904) with aryl iodides using copper(I) t-butoxide provides a route to 2,6-dinitrobiphenyls, demonstrating the utility of copper(I) reagents in forming C-C bonds involving nitroarenes. rsc.org Although not explicitly mentioning Cu₂O, this highlights the role of copper(I) in mediating such transformations. The synthesis of unsymmetrical β-diketiminato copper(II) nitrite (B80452) complexes and their ability to generate nitric oxide further underscores the intricate chemistry of copper in reactions involving nitro-functionalized compounds. rsc.orgresearchgate.net

Directed Synthesis and Functionalization Strategies

The synthesis of specifically substituted biphenyls like 3,4'-Dibromo-4-nitro-1,1'-biphenyl requires precise control over the introduction and positioning of functional groups.

Regioselective Introduction of Nitro and Bromo Substituents on the Biphenyl Core

The regioselectivity of electrophilic aromatic substitution reactions, such as nitration and bromination, is governed by the directing effects of the substituents already present on the aromatic ring. iaea.orgnih.gov

Nitration: The nitration of biphenyl itself can lead to a mixture of isomers. rsc.org For substituted biphenyls, the position of the incoming nitro group is directed by the electronic properties of the existing substituents. iaea.org Studies on the nitration of biphenyl derivatives with electron-withdrawing groups have shown that the ratio of isomers is dependent on both the reaction conditions and the position and nature of the substituents. iaea.orgresearchgate.net For instance, nitration of deactivated benzene (B151609) derivatives like bromobenzene (B47551) can be achieved with high para-selectivity using microwave irradiation. frontiersin.org

Bromination: Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov The regioselectivity of bromination is also influenced by the directing effects of substituents. For example, the bromination of biphenyl can be controlled to produce 4,4'-dibromobiphenyl. orgsyn.orggoogle.comgoogle.com The choice of brominating agent and reaction conditions can significantly impact the selectivity. For example, N-bromosuccinimide (NBS) in acetonitrile (B52724) is known to be highly para-selective for activated arenes. nih.gov The bromination of biphenyl with NBS can yield monobromobiphenyl, while using NBS in the presence of certain additives can lead to dibromobiphenyl. rsc.org

Precursor-Based Synthesis and Post-Coupling Functionalization

The synthesis of functionalized biphenyls, such as 3,4'-Dibromo-4-nitro-1,1'-biphenyl, often involves a precursor-based approach followed by post-coupling functionalization. This strategy allows for the controlled introduction of various substituents onto the biphenyl scaffold.

A common method involves the palladium-catalyzed cross-coupling of dimethoxyphenylboronic acids with aryl bromides. nih.gov This reaction, conducted in the presence of a base, yields dimethoxybiphenyls which can then be demethylated using reagents like boron tribromide to produce dihydroxybiphenyls. nih.gov This multi-step process provides a versatile route to a variety of chlorinated dihydroxybiphenyl metabolites. nih.gov

Another approach to precursor synthesis is the Ullmann coupling reaction. For instance, tetra-ortho-substituted biphenyls can be prepared via Ullmann coupling, and subsequent halogenation can be directed by existing amino groups on the biphenyl structure. acs.orgacs.org In some cases, a polyhalogenated benzene substrate is utilized directly in the Ullmann coupling to form the biphenyl core. acs.orgacs.org

Post-coupling functionalization is a powerful tool for introducing further diversity into the biphenyl structure. For example, after the formation of the biphenyl, halogens can be introduced by taking advantage of the directing effects of existing functional groups like amino groups. acs.orgacs.org Furthermore, on-surface post-functionalization of supramolecular polymers derived from biphenyl precursors has been achieved through cross-coupling reactions like the Heck reaction. This demonstrates the potential to modify biphenyl structures even after they have been incorporated into larger assemblies.

Synthesis of Polyfunctionalized Biphenyls

The synthesis of polyfunctionalized biphenyls, which contain multiple and varied substituents, presents unique challenges and often requires specialized synthetic strategies. These compounds are valuable as intermediates for materials with specific electronic and liquid crystalline properties. acs.orgacs.org

Metal-mediated convergent synthesis from halobenzene precursors is a key strategy. acs.orgacs.org While palladium-assisted C-C coupling methods can be effective, they are not universally applicable for the formation of all substituted biphenyls. acs.orgacs.org The Ullmann coupling reaction is a more general method for preparing tetra-ortho-substituted biphenyls. acs.orgacs.org For unsymmetrical biphenyls, the choice of halogens on the reacting precursors is crucial to maximize the yield of the desired cross-coupling product. acs.org For example, using chlorine on an electron-deficient nitrobenzene (B124822) ring and iodine on an electron-rich ring can favor the formation of the heterocoupled product in an Ullmann reaction. acs.org

The introduction of different functional groups such as halogens, amino, nitro, and alkylthio groups onto the biphenyl core has been successfully demonstrated. acs.orgacs.org Often, the biphenyl framework is constructed first, and then functional groups are introduced in subsequent steps. acs.orgacs.org Electrophilic halogenation or nitration of substituted 2,2'-biphenols, which are themselves prepared by oxidative dimerization of phenols, is one route to polyfunctionalized biphenyls. acs.org

Catalytic Reduction Pathways of Aromatic Nitro Compounds

The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, leading to valuable products like anilines and phenylhydroxylamines. mdpi.com This process can proceed through various catalytic pathways, with the final product depending on the catalyst, reducing agent, and reaction conditions.

The reduction of a nitro group generally involves a complex series of steps. mdpi.com The initial reduction product is often a nitrosoarene, which can be further reduced to a phenylhydroxylamine. rsc.orgacs.org The phenylhydroxylamine is an important intermediate that can either be isolated or undergo further reduction to the corresponding aniline (B41778). mdpi.comrsc.orgacs.org Alternatively, the nitrosoarene and phenylhydroxylamine can undergo a condensation reaction to form an azoxy compound, which can then be reduced to azo and hydrazo compounds, and finally to the aniline. acs.org

The choice between these pathways, often referred to as the "direct" and "condensation" pathways, can be influenced by the reaction environment. For example, reactions conducted under an inert atmosphere tend to favor the direct pathway, while the presence of air can promote the formation of azoxy compounds. acs.org

Selective Reduction of Nitro Groups to Phenylhydroxylamines and Anilines

Achieving selective reduction of a nitro group to either a phenylhydroxylamine or an aniline is a significant challenge in synthetic chemistry. mdpi.comresearchgate.net While the thermodynamically stable aniline is often the preferred product of catalytic reduction, specific catalyst systems and reaction conditions can be employed to favor the formation of the intermediate phenylhydroxylamine. mdpi.comresearchgate.net

For the selective synthesis of phenylhydroxylamines , various methods have been developed. One approach involves the use of zinc dust in a CO2/H2O system under mild conditions, which has been shown to reduce nitroarenes to N-arylhydroxylamines with high selectivity and yields. researchgate.netrsc.org This method is considered environmentally benign as it avoids the use of reagents like ammonium (B1175870) chloride. researchgate.netrsc.org Another strategy utilizes gold nanoparticles stabilized by a polymer-immobilized ionic liquid as a catalyst with sodium borohydride (B1222165) as the reductant. acs.org By controlling the reaction atmosphere (nitrogen) and temperature (room temperature), high selectivity for N-phenylhydroxylamine can be achieved. acs.org

For the selective synthesis of anilines , a wide range of catalyst systems are available. These include:

Iron-based catalysts : Iron is an abundant, inexpensive, and non-toxic metal, making it an attractive choice. researchgate.net Systems such as iron(III) chloride with a bipyridyl ligand in water, using hydrazine (B178648) as a reductant, have proven effective for the highly selective reduction of nitroarenes to anilines. researchgate.net

Nickel-based catalysts : A novel Cu/SiO2@NiFe2O4 nanocatalyst has been shown to completely reduce nitroarenes to their corresponding anilines at room temperature in water. rsc.org

Palladium-based catalysts : Homogeneous palladium catalysts, such as BINAP.PdCl2, can effectively catalyze the chemoselective hydrogenation of aromatic nitro compounds to primary amines using sodium borohydride as the hydrogen source. nih.gov

Metal-free catalysts : N-doped carbon nanotubes (NCNTs) have emerged as effective metal-free catalysts for the selective hydrogenation of nitroarenes, demonstrating good performance even with sensitive functional groups present. acs.org

Mechanistic Aspects of Chemoselective Hydrogenation of Nitroarenes

The mechanism of chemoselective hydrogenation of nitroarenes is a complex process involving the adsorption of both the nitro compound and the reducing agent onto the catalyst surface. rsc.org The catalyst facilitates the transfer of electrons from the reductant to the nitroaromatic molecule, initiating the reduction process. rsc.org

Two primary reaction pathways are generally considered for the reduction of nitrobenzene to aniline. rsc.org

Direct Pathway : In this route, the nitro group is sequentially reduced to nitrosobenzene (B162901), then to phenylhydroxylamine, and finally to aniline. rsc.orgacs.org

Condensation Pathway : This pathway involves the condensation of the intermediate nitrosobenzene with phenylhydroxylamine to form azoxybenzene (B3421426). rsc.orgacs.org The azoxybenzene is then further reduced, typically through azobenzene (B91143) and hydrazobenzene (B1673438) intermediates, to ultimately yield aniline. rsc.orgacs.org

The specific pathway followed can be influenced by the catalyst and reaction conditions. For instance, studies with certain gold nanoparticle catalysts have shown that reactions under an inert atmosphere favor the direct pathway, while the presence of air can lead to the formation of azoxy compounds via the condensation pathway. acs.org

Kinetic studies of nitroarene reduction often reveal that the reaction rate is influenced by the electronic nature of the substituents on the aromatic ring. Nitroarenes with electron-withdrawing groups tend to be reduced faster than those with electron-donating groups. nih.gov This observation is consistent with a mechanism involving the formation of a [Metal]-H hybrid species that is responsible for the reduction. nih.gov

Catalyst Systems and Reaction Conditions

A wide variety of catalyst systems and reaction conditions have been developed for the reduction of aromatic nitro compounds, with the choice often dictated by the desired product (aniline or phenylhydroxylamine), cost, and environmental considerations.

For the selective reduction to anilines , common catalyst systems include:

Noble Metal Catalysts : Palladium on carbon (Pd/C) and Raney Nickel are widely used but can be expensive and sometimes suffer from low chemoselectivity. acs.org Modifications to these catalysts can improve selectivity but may also decrease reactivity. acs.org

Base Metal Catalysts : Iron-based catalysts are a cost-effective and environmentally friendly alternative. researchgate.net Systems like Fe-HCl are common but can produce significant waste. researchgate.net More advanced systems include iron(III) chloride with bipyridyl ligands and heterogeneous iron-based catalysts. researchgate.net Manganese-based catalysts have also been developed for the hydrogenation of nitroarenes. acs.org

Coinage Metal Nanoparticles : Nanoparticles of copper, silver, and gold have been shown to effectively catalyze the reduction of aromatic nitro compounds using sodium borohydride (NaBH4). acs.org

Metal-Free Catalysts : N-doped carbon nanotubes (NCNTs) and phosphorus-doped carbon nanotubes (P-CNTs) have emerged as promising metal-free catalysts for the hydrogenation of nitroarenes, offering high efficiency and selectivity under mild conditions. rsc.orgacs.org

For the selective reduction to phenylhydroxylamines , specific conditions are required to halt the reduction at the intermediate stage. Examples include:

Zinc in CO2/H2O : This system provides a high yield of N-phenylhydroxylamine from nitrobenzene at room temperature. researchgate.net

Gold Nanoparticles with NaBH4 : Under a nitrogen atmosphere at room temperature, gold nanoparticles stabilized by a phosphine-decorated polymer immobilized ionic liquid can selectively produce N-phenylhydroxylamine. acs.org

The choice of reducing agent is also critical. Common reducing agents include:

Hydrogen gas (H2) mdpi.com

Sodium borohydride (NaBH4) acs.org

Hydrazine (N2H4) researchgate.net

Formic acid organic-chemistry.org

Reaction conditions such as solvent, temperature, and pressure can be tailored to optimize the yield and selectivity of the desired product. mdpi.comacs.orgresearchgate.net

Synthetic Challenges and Process Optimization for 3,4'-Dibromo-4-nitro-1,1'-biphenyl and its Derivatives

The synthesis of specifically substituted biphenyls like 3,4'-Dibromo-4-nitro-1,1'-biphenyl presents several challenges that necessitate careful process optimization.

One of the primary challenges lies in achieving the desired regioselectivity during the coupling reaction to form the biphenyl core. The choice of coupling partners and reaction conditions is crucial. For instance, in Ullmann reactions for preparing unsymmetrical biphenyls, matching the reactivity of the halogens on the two aromatic rings is essential to maximize the yield of the cross-coupled product over homocoupled byproducts. acs.org

The introduction of multiple different functional groups, as in 3,4'-Dibromo-4-nitro-1,1'-biphenyl, requires a strategic synthetic sequence. Often, it is more efficient to construct the biphenyl backbone first and then introduce the functional groups. acs.org The directing effects of existing substituents must be considered to control the position of incoming groups during electrophilic aromatic substitution reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for biphenyl synthesis. However, these reactions can be sensitive to steric hindrance and the electronic properties of the substrates. acs.org For example, the synthesis of some tetra-ortho-substituted biphenyls via Pd-assisted methods has proven to be ineffective. acs.orgacs.org Furthermore, the use of phosphine ligands in these reactions can lead to side reactions like protodeboronation of the boronic acid coupling partner. researchgate.net The choice of ligand is therefore critical for optimizing the yield and purity of the desired biphenyl product. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3,4 Dibromo 4 Nitro 1,1 Biphenyl

Electrophilic Aromatic Substitution Reactions on Halogenated Nitrobiphenyls

The reactivity of halogenated nitrobiphenyls in electrophilic aromatic substitution (EAS) is governed by the directing and activating or deactivating effects of the substituents on the aromatic rings. makingmolecules.commasterorganicchemistry.com In 3,4'-Dibromo-4-nitro-1,1'-biphenyl, one ring is substituted with a bromo and a nitro group, while the other contains a bromo group.

The nitro group (-NO₂) is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature through both inductive and resonance effects. makingmolecules.com The bromine atoms are also deactivating due to their inductive electron withdrawal but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. makingmolecules.comuci.edu

When considering an electrophilic attack on 3,4'-Dibromo-4-nitro-1,1'-biphenyl, the 4'-bromo-substituted ring is more susceptible to substitution than the 3-bromo-4-nitro-substituted ring. This is because the latter is strongly deactivated by the nitro group. On the 4'-bromophenyl ring, the bromine atom will direct incoming electrophiles to the positions ortho to it (positions 3' and 5').

Once a nitro group is present on a biphenyl (B1667301) ring, it deactivates that ring and, to a lesser extent, the adjacent ring through conjugation, making further substitution more difficult. stackexchange.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 3,4'-Dibromo-4-nitro-1,1'-biphenyl, particularly due to the presence of the electron-withdrawing nitro group. wikipedia.orglibretexts.org The SNAr mechanism is favored when strong electron-withdrawing groups are positioned ortho or para to a good leaving group, such as a halide. wikipedia.org

In the case of 3,4'-Dibromo-4-nitro-1,1'-biphenyl, the bromine atom at the 4'-position is not activated towards SNAr as there is no ortho or para electron-withdrawing group on that ring. However, the bromine atom at the 3-position is on a ring containing a nitro group at the 4-position. While the nitro group is para to the C1-C1' bond, it is meta to the bromine atom. For optimal activation, the leaving group should be ortho or para to the nitro group. stackexchange.com A nitro group at the para position can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org Since the bromo group is meta to the nitro group in the 3-bromo-4-nitrophenyl ring, its reactivity towards SNAr is significantly lower than if it were at an ortho or para position. stackexchange.com

Despite the suboptimal positioning, the strong electron-withdrawing nature of the nitro group does increase the electrophilicity of the entire ring system, potentially allowing for nucleophilic substitution under harsh reaction conditions. Studies on 4′-substituted 3-bromo-4-nitrobiphenyls have shown that they can undergo piperidinodebromination, and the reaction rates are influenced by the nature of the substituent on the second ring. rsc.org

Reactivity of Nitro and Bromo Functional Groups

Transformations Involving Aryl Bromides (e.g., further cross-coupling reactions)

The bromo substituents on the biphenyl core serve as versatile handles for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. youtube.com Reactions like the Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-heteroatom bonds. youtube.comnih.govyoutube.com

Given the presence of two bromine atoms in 3,4'-Dibromo-4-nitro-1,1'-biphenyl, selective cross-coupling is a possibility. The reactivity of aryl halides in these reactions is generally I > Br > Cl. rsc.org The electronic environment of the two bromine atoms is different, which could potentially be exploited for selective reactions under carefully controlled conditions. For instance, the C-Br bond at the 4'-position might exhibit different reactivity compared to the C-Br bond at the 3-position due to the influence of the nitro group on the other ring. Sequential cross-coupling reactions can often be controlled by the reactivity of the leaving groups or by using specific catalyst and ligand combinations. nih.gov

For example, a Suzuki coupling with an arylboronic acid could be employed to replace one or both bromine atoms with new aryl groups, leading to more complex polyaromatic structures. nih.govorgsyn.org

Reactions of the Nitro Group (e.g., Condensation Reactions, Henry Reaction type pathways)

The nitro group in 3,4'-Dibromo-4-nitro-1,1'-biphenyl can undergo a variety of chemical transformations. One of the most common and synthetically useful reactions is its reduction to an amino group (-NH₂). masterorganicchemistry.com This transformation can be achieved using various reducing agents, such as metals (Fe, Sn, Zn) in acidic media or through catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni). masterorganicchemistry.com The resulting amino group is a strongly activating, ortho, para-director, which dramatically alters the reactivity of that aromatic ring in subsequent electrophilic substitution reactions. masterorganicchemistry.com

Regarding condensation reactions, the Henry reaction (or nitro-aldol reaction) typically involves the reaction of a nitroalkane with an aldehyde or ketone in the presence of a base. organic-chemistry.orgwikipedia.org This reaction relies on the acidity of the α-proton of the nitroalkane. wikipedia.org Aromatic nitro compounds like 3,4'-Dibromo-4-nitro-1,1'-biphenyl lack an α-carbon with protons, making them unsuitable substrates for a typical Henry reaction. However, aromatic aldehydes can react with nitroalkanes in Henry reactions. scirp.orgresearchgate.netscirp.org

Structure-Reactivity Relationship Studies of Substituted Biphenyls

The relationship between the structure of substituted biphenyls and their reactivity is a well-studied area. The nature and position of substituents significantly influence the electronic properties and conformation of the biphenyl system, thereby affecting its chemical behavior. nih.govnih.gov

For halogenated biphenyls, the number and position of halogen atoms affect the molecule's polarizability and planarity, which in turn can influence interactions with biological receptors. nih.gov While the most stable conformation of biphenyls is generally non-planar, the degree of planarity can be influenced by ortho substituents, which hinder rotation around the central C-C bond. nih.gov

In the context of nucleophilic substitution on 3-bromo-4-nitrobiphenyl (B3050664) derivatives, kinetic studies have shown that the rate of reaction is influenced by substituents on the second phenyl ring. rsc.org A Hammett study on the piperidinodebromination of 4′-substituted 3-bromo-4-nitrobiphenyls revealed a satisfactory correlation, indicating that the electronic effects of the 4'-substituent are transmitted across the biphenyl system to affect the reaction rate at the 3-position. rsc.org

Stereochemical Considerations and Atropisomerism in Biphenyl Systems

Biphenyls can exhibit a form of stereoisomerism called atropisomerism, which arises from restricted rotation around the single bond connecting the two phenyl rings. libretexts.orgpharmaguideline.com This restricted rotation creates a chiral axis, and if the substitution pattern is appropriate, the molecule can be chiral and exist as a pair of non-superimposable mirror images (enantiomers). pharmaguideline.comyoutube.com

For atropisomerism to be observable at room temperature, the energy barrier to rotation must be sufficiently high (typically 16-19 kcal/mol) to prevent rapid racemization. libretexts.org This high barrier is usually the result of steric hindrance from bulky substituents at the ortho positions of the biphenyl rings. libretexts.orgslideshare.net

In 3,4'-Dibromo-4-nitro-1,1'-biphenyl, there are no substituents in the ortho positions (2, 6, 2', and 6'). The substituents are at the 3, 4, and 4' positions. The absence of ortho substituents means that the rotational barrier around the C1-C1' bond is expected to be relatively low. researchgate.net Therefore, 3,4'-Dibromo-4-nitro-1,1'-biphenyl is not expected to exhibit atropisomerism at room temperature, and the two phenyl rings can rotate freely relative to each other.

Advanced Spectroscopic and Structural Elucidation of 3,4 Dibromo 4 Nitro 1,1 Biphenyl

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Chemical Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule and to probe intermolecular interactions. The absorption of infrared radiation by 3,4'-Dibromo-4-nitro-1,1'-biphenyl would induce molecular vibrations, and the resulting spectrum would display a unique pattern of absorption bands corresponding to these vibrations.

Key functional groups expected to be identified in the FTIR spectrum of this compound include the nitro group (NO₂), the carbon-bromine bonds (C-Br), and the aromatic rings of the biphenyl (B1667301) structure. The nitro group typically exhibits two strong, characteristic stretching vibrations: an asymmetric stretch usually found in the 1500-1560 cm⁻¹ region and a symmetric stretch in the 1335-1385 cm⁻¹ range. The presence of these two distinct bands would be a strong indicator of the nitro functionality.

The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. The exact position of these bands can be influenced by the substitution pattern on the aromatic rings. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the biphenyl rings would also influence the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹, which can provide further structural information.

Table 1: Expected FTIR Vibrational Modes for 3,4'-Dibromo-4-nitro-1,1'-biphenyl

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1560-1500 | Strong |

| Aromatic C=C Stretch | 1600-1400 | Medium to Strong |

| Symmetric NO₂ Stretch | 1385-1335 | Strong |

| C-N Stretch | 870-840 | Medium |

| C-Br Stretch | 700-500 | Strong to Medium |

| Aromatic C-H Bending (out-of-plane) | 900-675 | Strong |

Raman Spectroscopy for Molecular Vibrations and Structural Fingerprinting

Raman spectroscopy provides complementary information to FTIR by detecting molecular vibrations that result in a change in polarizability. For 3,4'-Dibromo-4-nitro-1,1'-biphenyl, Raman spectroscopy would be particularly useful for identifying vibrations of the biphenyl backbone and the symmetric vibrations of the nitro group.

The inter-ring C-C stretching vibration of the biphenyl unit is a characteristic Raman active mode and is sensitive to the substitution pattern and the dihedral angle between the two phenyl rings. This band is typically observed in the region of 1250-1300 cm⁻¹. The symmetric stretching vibration of the nitro group, which is also strongly Raman active, would be expected around 1350 cm⁻¹.

The C-Br stretching vibrations would also be observable in the Raman spectrum, typically in the same 500-700 cm⁻¹ region as in the FTIR spectrum. The combination of both FTIR and Raman data would provide a more complete vibrational analysis and a detailed structural fingerprint of the molecule. A study on para-substituted biphenyls has shown that the inter-ring C1–C1′ stretching modes are observed at approximately 1285 cm⁻¹ in the Raman spectra. acs.orgacs.orgnih.gov

Table 2: Expected Raman Active Modes for 3,4'-Dibromo-4-nitro-1,1'-biphenyl

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Symmetric NO₂ Stretch | 1350-1340 | Strong |

| Inter-ring C-C Stretch | 1300-1250 | Strong |

| Aromatic Ring Breathing Modes | 1000-800 | Medium to Strong |

| C-Br Stretch | 700-500 | Medium |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of 3,4'-Dibromo-4-nitro-1,1'-biphenyl would be characterized by absorption bands arising from π → π* transitions within the conjugated biphenyl system and potentially n → π* transitions involving the nitro group.

The biphenyl system itself has a strong absorption in the UV region. The presence of the nitro group, which is an auxochrome and a chromophore, is expected to cause a bathochromic (red) shift of the absorption maximum to a longer wavelength and an increase in the molar absorptivity (hyperchromic effect) compared to unsubstituted biphenyl. This is due to the extension of the conjugated system and the electronic interaction between the nitro group and the biphenyl rings. The bromine atoms, also being auxochromes, would further contribute to a red shift of the absorption bands.

For example, 4-nitrobiphenyl (B1678912) exhibits an absorption maximum around 295-300 nm. nih.gov It is anticipated that the absorption maximum for 3,4'-Dibromo-4-nitro-1,1'-biphenyl would be in a similar or slightly longer wavelength region due to the additional bromo substituents.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. An XPS analysis of 3,4'-Dibromo-4-nitro-1,1'-biphenyl would provide information about the core-level binding energies of carbon, nitrogen, oxygen, and bromine.

The C 1s spectrum would show multiple peaks corresponding to carbon atoms in different chemical environments, such as those in the aromatic rings and the carbon atom bonded to the nitro group. The N 1s spectrum would exhibit a characteristic peak at a binding energy typical for a nitro group, which is generally in the range of 405-408 eV. The O 1s spectrum would show a peak corresponding to the oxygen atoms in the nitro group. The Br 3d spectrum would confirm the presence of bromine and its binding energy would be characteristic of an organic bromide. The relative atomic concentrations of these elements, determined from the peak areas, would be expected to be consistent with the molecular formula C₁₂H₇Br₂NO₂.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight of a compound and for confirming its elemental composition. For 3,4'-Dibromo-4-nitro-1,1'-biphenyl, HRMS would provide a highly accurate mass measurement of the molecular ion.

The theoretical exact mass of 3,4'-Dibromo-4-nitro-1,1'-biphenyl (C₁₂H₇Br₂NO₂) can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The experimental mass obtained from HRMS should match this theoretical value to within a few parts per million (ppm), which would provide strong evidence for the molecular formula. The isotopic pattern of the molecular ion peak would also be characteristic, showing the typical distribution for a compound containing two bromine atoms (with the isotopes ⁷⁹Br and ⁸¹Br having nearly equal natural abundance).

MALDI-TOF Mass Spectrometry for Polymeric Derivatives and Precursors

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the characterization of large molecules, including synthetic polymers. researchgate.netresearchgate.net This soft ionization method is particularly advantageous for determining the molecular weight distribution of polymeric materials, identifying repeating units, and analyzing end-groups. researchgate.net

In the context of 3,4'-Dibromo-4-nitro-1,1'-biphenyl, this compound can serve as a monomeric unit in the synthesis of novel polymers. The resulting polymeric derivatives can be analyzed by MALDI-TOF MS to confirm the successful polymerization and to characterize the structure of the polymer backbone. For instance, in the analysis of a fluorinated polymer, MALDI-TOF MS was successfully used to confirm the desired polymer backbone structure by matching the experimental mass number with the calculated mass of the repeating unit and identifying the end groups. researchgate.net

The process involves co-crystallizing the polymer sample with a suitable matrix, which absorbs the laser energy and facilitates the ionization of the analyte molecules. The ions are then accelerated in an electric field and their mass-to-charge ratio is determined by their time of flight to the detector. The resulting spectrum provides detailed information about the polymer's composition and purity.

| Parameter | Description | Relevance to Polymeric Derivatives of 3,4'-Dibromo-4-nitro-1,1'-biphenyl |

| Molecular Weight Distribution | Provides the average molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. | Confirms the extent of polymerization and the homogeneity of the polymer chains. |

| Repeating Unit Mass | The mass of the monomeric unit that constitutes the polymer chain. | Verifies the incorporation of the 3,4'-Dibromo-4-nitro-1,1'-biphenyl monomer into the polymer. |

| End-Group Analysis | Identification of the chemical groups at the termini of the polymer chains. | Provides insights into the initiation and termination mechanisms of the polymerization reaction. |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing the percentage of each element present. This is crucial for confirming the empirical formula of a newly synthesized compound like 3,4'-Dibromo-4-nitro-1,1'-biphenyl and ensuring its purity.

For a related compound, 4,4'-Dibromo-2-nitrobiphenyl (C₁₂H₇Br₂NO₂), elemental analysis would be performed to verify the expected percentages of carbon, hydrogen, nitrogen, and bromine. researchgate.net The experimentally determined values are compared with the theoretically calculated percentages to assess the accuracy of the synthesis and the purity of the product. Any significant deviation could indicate the presence of impurities or residual solvents.

Table 4.6.1: Theoretical Elemental Composition of 3,4'-Dibromo-4-nitro-1,1'-biphenyl (C₁₂H₇Br₂NO₂)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 39.27 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 1.93 |

| Bromine | Br | 79.90 | 2 | 159.80 | 43.55 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 3.82 |

| Oxygen | O | 16.00 | 2 | 32.00 | 8.72 |

| Total | 367.00 | 100.00 |

Surface and Morphological Characterization Methods

The surface properties and morphology of a compound, particularly in its solid state, are critical for its material applications. Electron microscopy and atomic force microscopy provide high-resolution imaging of these features.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the microstructure and morphology of materials at the micro- and nanoscale. SEM provides detailed images of the surface topography, while TEM allows for the analysis of the internal structure.

For crystalline compounds like 3,4'-Dibromo-4-nitro-1,1'-biphenyl, SEM can be used to study the crystal habit, size, and surface features. If the compound is formulated into a polymeric material, SEM can reveal the morphology of the polymer film or particles. TEM, on the other hand, would be employed to investigate the internal structure, such as the arrangement of crystalline domains within a polymeric matrix or to identify any nanoscale features.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface topography of a material. nih.gov It can be used to image surfaces at the atomic and molecular level and to measure various surface properties.

In the context of 3,4'-Dibromo-4-nitro-1,1'-biphenyl, AFM can be utilized to characterize the surface of a single crystal or a thin film of the material. This analysis can reveal details about surface roughness, grain boundaries, and the presence of any surface defects. For functionalized materials derived from this biphenyl, AFM can be used to map the distribution of functional groups on the surface. nih.gov

Table 4.7.2.1: Information Obtainable from AFM Analysis

| AFM Mode | Information Provided | Relevance to 3,4'-Dibromo-4-nitro-1,1'-biphenyl |

| Tapping Mode | High-resolution topographic images. | Characterization of crystal surface morphology and thin film roughness. |

| Phase Imaging | Maps variations in surface adhesion and viscoelasticity. | Identification of different components in a composite material or on a functionalized surface. |

| Force Spectroscopy | Measures local mechanical properties like elasticity and adhesion. | Probing the mechanical behavior of the material at the nanoscale. |

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.netnih.govmdpi.comnajah.edu By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a graphical representation of the regions of close contact between neighboring molecules.

For 3,4'-Dibromo-4-nitro-1,1'-biphenyl, this analysis would be invaluable in understanding how the molecules pack in the solid state. The presence of bromine atoms and a nitro group suggests the potential for various intermolecular interactions, such as halogen bonding, C-H···O hydrogen bonds, and π-π stacking. nih.govnih.gov A study on the related isomer, 4,4'-Dibromo-2-nitrobiphenyl, revealed the presence of intermolecular C-H···Br and C-H···O interactions that stabilize the crystal structure. researchgate.net

Table 4.7.3.1: Potential Intermolecular Interactions in 3,4'-Dibromo-4-nitro-1,1'-biphenyl

| Interaction Type | Description | Atoms Involved |

| Halogen Bonding | A noncovalent interaction involving a halogen atom as an electrophilic species. | Br···O or Br···N |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a more electronegative atom. | C-H···O |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Biphenyl rings |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms |

Computational Chemistry and Theoretical Studies of 3,4 Dibromo 4 Nitro 1,1 Biphenyl

Quantum Chemical Methods

Quantum chemical methods are central to the computational study of molecules. They use the principles of quantum mechanics to calculate the properties of a molecule. The choice of method is a trade-off between accuracy and computational cost.

Density Functional Theory (DFT) is a widely used method in quantum chemistry for investigating the electronic structure of molecules. It is particularly effective for calculating ground-state properties such as molecular geometries, energies, and vibrational frequencies. In studies of similar compounds, such as 4-(tert-butyl)-4-nitro-1,1'-biphenyl, DFT has been successfully employed to obtain an optimized molecular structure for comparison with experimental data. eurjchem.com For 3,4'-Dibromo-4-nitro-1,1'-biphenyl, DFT calculations would be essential to predict its stable three-dimensional arrangement and other fundamental properties.

The Hartree-Fock (HF) method is another foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, it neglects electron correlation, which can affect the accuracy of the results. Often, HF calculations are performed alongside DFT to provide a comparative baseline. eurjchem.com Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, build upon the HF result to include electron correlation, offering higher accuracy at a greater computational expense. researchgate.net

The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set, which is a set of mathematical functions used to build molecular orbitals. For a molecule containing heavy atoms like bromine, the selection is particularly critical.

Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) are common for organic molecules. youtube.com

Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to converge smoothly to the complete basis set limit and are often preferred for high-accuracy calculations. researchgate.net

Relativistic Effects : Due to the presence of bromine, a heavy element, relativistic effects must be considered. This often necessitates the use of effective core potentials (ECPs) which replace the core electrons with a potential, simplifying the calculation. Basis sets like LANL2DZ and SDD (Stuttgart/Dresden) are designed for this purpose. nih.gov A common strategy for brominated compounds is to use a mixed basis set, applying an ECP like SDD for the bromine atoms while using a standard basis set like 6-311+G(d) for lighter atoms such as carbon, hydrogen, and oxygen. nih.gov

Molecular Geometry Optimization and Conformational Analysis

A key structural feature of biphenyl (B1667301) derivatives is the torsional or dihedral angle between the planes of the two phenyl rings. This angle is determined by the balance between steric hindrance from ortho-substituents and electronic effects that may favor a more planar (conjugated) or twisted conformation.

Conformational analysis involves mapping the potential energy surface of the molecule as a function of key dihedral angles. For 3,4'-Dibromo-4-nitro-1,1'-biphenyl, the critical dihedral angle is between the nitrophenyl ring and the bromophenyl ring. Experimental studies on analogous compounds, such as 4,4′-Dibromo-2-nitrobiphenyl, have determined a solid-state dihedral angle of 55.34(14)°. researchgate.netresearchgate.netnih.gov It is important to note that the conformation in the solid state can be influenced by crystal packing forces and may differ from the lowest-energy conformation of an isolated molecule in the gas phase, which is what computational optimization typically predicts. researchgate.netmdpi.com Geometry optimization calculations would pinpoint the most stable conformation of 3,4'-Dibromo-4-nitro-1,1'-biphenyl by finding the minimum energy structure.

Table 1: Experimental Crystallographic Data for the Analogous Compound 4,4′-Dibromo-2-nitrobiphenyl

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₇Br₂NO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 15.8761 (14) |

| b (Å) | 7.4350 (7) |

| c (Å) | 20.7517 (13) |

| Ring-Ring Dihedral Angle (°) | 55.34 (14) |

| Nitro Group-Ring Dihedral Angle (°) | 26.76 (20) |

Data sourced from a single-crystal X-ray study. researchgate.netnih.gov

Electronic Structure Analysis

Understanding the electronic structure is crucial for predicting a molecule's reactivity, spectroscopic properties, and intermolecular interactions.

According to Frontier Molecular Orbital (FMO) theory, a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO : The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.

LUMO : The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. numberanalytics.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. eurjchem.comnumberanalytics.com

In computational studies of the related compound 4-(tert-butyl)-4-nitro-1,1'-biphenyl, the HOMO-LUMO energy gap was calculated to be 3.97 eV, indicating a molecule that is soft and highly reactive. eurjchem.com A similar analysis for 3,4'-Dibromo-4-nitro-1,1'-biphenyl would involve visualizing the HOMO and LUMO to see how the electron density is distributed and calculating the energy gap to assess its kinetic stability and electronic excitation properties.

Table 2: Calculated Electronic Properties for the Analogous Compound 4-(tert-butyl)-4-nitro-1,1'-biphenyl

| Property | Method | Value |

|---|---|---|

| HOMO Energy | DFT | - |

| LUMO Energy | DFT | - |

| HOMO-LUMO Gap (eV) | DFT | 3.97 |

Data from a study using DFT and HF methods. eurjchem.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a vital tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For 3,4'-Dibromo-4-nitro-1,1'-biphenyl, the MEP map would be characterized by distinct regions of positive and negative potential, dictated by the influence of its substituent groups.

Computational studies on similar nitroaromatic compounds show that the most negative potential (indicated by red and yellow colors) is concentrated around the oxygen atoms of the nitro (NO₂) group. researchgate.net This is due to the high electronegativity of oxygen, making this region the primary site for electrophilic attacks.

Conversely, regions of positive electrostatic potential (indicated by blue color) are typically found around the hydrogen atoms of the biphenyl rings. These areas are electron-deficient and thus susceptible to nucleophilic attack. The bromine atoms, being electronegative, would also influence the potential map, contributing to regions of slight negative potential while also affecting the potential of the adjacent carbon atoms. The MEP surface provides a clear visual representation of the molecule's charge landscape, which is fundamental to understanding its interaction with other molecules. researchgate.net

Mulliken Atomic Charges and Electron Density Distribution

Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule, providing a quantitative measure of the electron distribution. wikipedia.orgnih.gov While known to be sensitive to the choice of basis set in calculations, it offers valuable insights into the electronic effects of substituents. nih.gov

In 3,4'-Dibromo-4-nitro-1,1'-biphenyl, the distribution of Mulliken charges is heavily influenced by the electron-withdrawing nature of the nitro group and the bromine atoms. The oxygen atoms of the nitro group would possess the most significant negative partial charges. The nitrogen atom of the nitro group, despite being bonded to two oxygens, typically shows a positive charge. The carbon atom attached to the nitro group (C4) would also carry a significant positive charge due to the strong inductive and resonance effects of the NO₂ group.

Table 1: Hypothetical Mulliken Atomic Charges for Key Atoms in 3,4'-Dibromo-4-nitro-1,1'-biphenyl

| Atom | Hypothetical Mulliken Charge (a.u.) |

|---|---|

| O (of NO₂) | -0.45 |

| O (of NO₂) | -0.45 |

| N (of NO₂) | +0.60 |

| C4 (C-NO₂) | +0.50 |

| C3 (C-Br) | +0.15 |

| Br (at C3) | -0.10 |

| C4' (C-Br) | +0.10 |

| Br (at C4') | -0.08 |

Spectroscopic Property Prediction and Validation

Theoretical Vibrational Frequencies (IR, Raman) and Spectral Simulation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. scispace.comdntb.gov.ua By calculating the harmonic vibrational frequencies from an optimized molecular geometry, a theoretical spectrum can be simulated. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. scispace.com

For 3,4'-Dibromo-4-nitro-1,1'-biphenyl, the theoretical spectrum would be characterized by several key vibrational modes:

NO₂ Vibrations: The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as strong bands in the IR spectrum, typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. esisresearch.org

C-Br Vibrations: The stretching vibrations for the carbon-bromine bonds would be found in the lower frequency region of the spectrum.

Aromatic C-H and C=C Stretching: The stretching modes of the C-H bonds on the aromatic rings typically appear in the 3000-3100 cm⁻¹ range, while the aromatic C=C stretching vibrations occur between 1400-1600 cm⁻¹. scirp.org

The assignment of these calculated frequencies is confirmed using Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a given normal mode. scispace.com

Table 2: Expected Vibrational Frequencies for 3,4'-Dibromo-4-nitro-1,1'-biphenyl

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| NO₂ Asymmetric Stretch | 1570 - 1500 | Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Strong |

| NO₂ Symmetric Stretch | 1370 - 1300 | Very Strong |

| C-Br Stretch | 800 - 500 | Medium to Strong |

NMR Chemical Shift Calculations and Comparison with Experimental Data

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are essential for verifying molecular structures and assigning experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for computing ¹H and ¹³C NMR chemical shifts. scirp.org

For 3,4'-Dibromo-4-nitro-1,1'-biphenyl, the chemical shifts are dictated by the electronic environment of each nucleus.

¹H NMR: The protons on the nitro-substituted ring would be significantly deshielded (shifted downfield to higher ppm values) due to the strong electron-withdrawing and anisotropic effects of the NO₂ group. libretexts.org Protons ortho to the nitro group would experience the largest downfield shift. Similarly, protons on the bromo-substituted ring would be influenced by the bromine atom, though to a lesser extent than the nitro group.

¹³C NMR: The carbon atoms directly bonded to the electronegative nitro and bromine substituents (C4, C3, and C4') would be the most deshielded in the ¹³C NMR spectrum. pdx.edu

Comparing the calculated chemical shifts with experimentally obtained values allows for the validation of the proposed structure and the unambiguous assignment of each resonance in the NMR spectra. pdx.edu

Reaction Mechanism Elucidation through Potential Energy Surface Exploration

Computational chemistry provides a powerful framework for investigating reaction mechanisms by exploring the potential energy surface (PES) of a chemical reaction. This involves locating and characterizing stationary points, such as reactants, products, intermediates, and transition states.

The synthesis of 3,4'-Dibromo-4-nitro-1,1'-biphenyl often involves reactions like the Suzuki-Miyaura cross-coupling. mdpi.com A computational study of this reaction would involve mapping the PES for the key steps: oxidative addition, transmetalation, and reductive elimination. By calculating the energies of the transition states, the rate-determining step of the reaction can be identified, and the influence of ligands and substituents on the reaction barrier can be quantified.

Similarly, for reactions like nucleophilic aromatic substitution (e.g., piperidinodebromination), PES exploration can elucidate the mechanism by comparing the energy profiles of different possible pathways, providing insights into substituent effects on reactivity.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. While a crystal structure for 3,4'-Dibromo-4-nitro-1,1'-biphenyl is not available, a detailed analysis of its close isomer, 4,4'-Dibromo-2-nitrobiphenyl, provides significant insights into the expected packing behavior. nih.govresearchgate.net

In the crystal lattice of 4,4'-Dibromo-2-nitrobiphenyl, the two phenyl rings are twisted with respect to each other, with a dihedral angle of 55.34°. nih.govresearchgate.net The crystal structure is primarily stabilized by weak intermolecular C-H···Br and C-H···O hydrogen bonds, which link the molecules into chains. nih.govresearchgate.net It is highly probable that 3,4'-Dibromo-4-nitro-1,1'-biphenyl would exhibit similar interactions, with the oxygen atoms of the nitro group and the bromine atoms acting as hydrogen-bond acceptors.

Table 3: Intermolecular Interaction Data from the Analogue 4,4'-Dibromo-2-nitrobiphenyl nih.govresearchgate.net

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|---|

| C-H···Br | C2-H2···Br2 | 0.93 | 2.99 | 3.882(4) | 161 |

| C-H···O | C9-H9···O2 | 0.93 | 2.55 | 3.424(5) | 156 |

Advanced Modeling for Predictive Chemistry and Property Design

The field of computational chemistry provides a suite of tools to predict the physicochemical properties and potential bioactivities of molecules like 3,4'-Dibromo-4-nitro-1,1'-biphenyl. These in silico methods are crucial for rational drug design, materials science, and environmental risk assessment by providing insights that can guide synthetic efforts and experimental testing.

Density Functional Theory (DFT) for Electronic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For 3,4'-Dibromo-4-nitro-1,1'-biphenyl, DFT calculations could elucidate a range of electronic properties that govern its reactivity and interactions. A study on the substitution effects on the electronic properties of biphenyl and its derivatives using the B3LYP functional has demonstrated the utility of DFT in this area. ichem.md

Key electronic properties that can be calculated include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. This is particularly useful for understanding intermolecular interactions. Computational studies on chlorinated biphenyls have shown a good correlation between MEPs and substitution patterns, which can be useful in rationalizing selective toxicities. nih.govresearchgate.net

Illustrative DFT-Calculated Properties of 3,4'-Dibromo-4-nitro-1,1'-biphenyl The following data is illustrative and based on typical values for similar halogenated nitroaromatic compounds.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the electron-donating ability. |

| LUMO Energy | -3.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 3.7 eV | Relates to the chemical stability and reactivity. |

| Dipole Moment | 4.5 D | Suggests significant molecular polarity. |

Molecular Dynamics (MD) Simulations for Conformational Analysis

The two phenyl rings in biphenyl derivatives are not typically coplanar due to steric hindrance between the ortho substituents and the hydrogen atoms on the adjacent ring. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of 3,4'-Dibromo-4-nitro-1,1'-biphenyl. Such studies on chlorinated biphenyls have been instrumental in understanding their conformational mobility. nih.govresearchgate.net MD simulations can predict the distribution of dihedral angles between the phenyl rings, which is crucial for understanding how the molecule might fit into a receptor binding site or pack in a crystal lattice.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For 3,4'-Dibromo-4-nitro-1,1'-biphenyl, QSAR studies could be used to predict its potential bioactivity, such as toxicity or therapeutic effects, based on its structural features. nih.gov

The process would involve:

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) would be calculated for a series of related nitroaromatic compounds.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates these descriptors with a known activity.

Prediction: The activity of 3,4'-Dibromo-4-nitro-1,1'-biphenyl could then be predicted using the established model.

Illustrative QSAR Descriptors for 3,4'-Dibromo-4-nitro-1,1'-biphenyl The following data is illustrative and represents typical descriptors used in QSAR studies of related compounds.

| Descriptor Type | Descriptor Name | Predicted Value | Relevance |

|---|---|---|---|

| Topological | Wiener Index | 1258 | Describes molecular branching. |

| Electronic | LogP | 5.2 | Predicts hydrophobicity and membrane permeability. |

| Constitutional | Molecular Weight | 372.99 g/mol | Basic property influencing various physical and biological characteristics. |

| Quantum-Chemical | Electrophilicity Index | 2.95 | Measures the ability to accept electrons. |

By integrating these advanced modeling techniques, a comprehensive theoretical profile of 3,4'-Dibromo-4-nitro-1,1'-biphenyl can be constructed. This in silico approach allows for the prediction of key properties, guiding further experimental investigation and accelerating the discovery of new applications for this and related compounds.

Synthesis and Investigation of Derivatives and Analogues of 3,4 Dibromo 4 Nitro 1,1 Biphenyl

Synthesis of Related Biphenyl (B1667301) Scaffolds with Varied Substitution Patterns

The construction of the biphenyl core with specific substitution patterns is foundational to exploring its chemical potential. A variety of cross-coupling reactions have been established as powerful tools for this purpose, allowing for the controlled formation of the C-C bond between two aryl rings.

Transition-metal-catalyzed cross-coupling reactions are the most prevalent methods for synthesizing unsymmetrical biaryls. researchgate.net The Suzuki-Miyaura coupling, which pairs an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base, is widely used due to its mild reaction conditions and high functional group tolerance. rsc.orggoogle.com For instance, the reaction of a substituted chloronitrobenzene with a substituted phenylboronic acid using a palladium(II) acetate/triphenylphosphine (B44618) catalyst system effectively yields nitrobiphenyls. google.com

Other notable methods include the Negishi coupling (organozinc reagents), the Stille coupling (organotin reagents), the Kumada coupling (Grignard reagents), and the classic Ullmann reaction, which involves the copper-mediated coupling of two aryl halides. rsc.orgresearchgate.netorgsyn.org A more recent development involves a dual Cu/Pd-catalyzed decarboxylative cross-coupling, where a substituted potassium benzoate (B1203000) is coupled with an aryl halide, offering an alternative route that avoids the preparation of organometallic reagents. orgsyn.org The synthesis of specific isomers, such as 2-methyl-4'-nitrobiphenyl, has been achieved in high yields via palladium-catalyzed cross-coupling of organozinc chlorides with bromo-nitrobenzene. orgsyn.org

Beyond coupling reactions, direct functionalization of the biphenyl backbone is also employed. The vapor-phase bromination of biphenyl is a method to produce compounds like 4,4'-dibromobiphenyl. orgsyn.org Nitration of biphenyl is a straightforward approach to introduce a nitro group, typically yielding a mixture of isomers, with 4-nitrobiphenyl (B1678912) being a major product. wikipedia.org

| Reaction Type | Aryl Component 1 | Aryl Component 2 | Catalyst/Reagent | Typical Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide (e.g., 2-nitrochlorobenzene) | Arylboronic Acid (e.g., 4-chlorophenylboronic acid) | Pd(OAc)₂ / PPh₃ | Substituted Nitrobiphenyl | google.com |

| Negishi Coupling | Aryl Halide (e.g., 1-bromo-4-nitrobenzene) | Arylzinc Chloride (e.g., o-tolylzinc chloride) | Pd(PPh₃)₄ | Substituted Nitrobiphenyl | orgsyn.org |